Methyl 2-[4-(benzylsulfamoyl)phenoxy]acetate
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Overview
Description
Methyl 2-[4-(benzylsulfamoyl)phenoxy]acetate is an organic compound that belongs to the class of phenoxyacetic acid derivatives This compound is characterized by the presence of a benzylsulfamoyl group attached to a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(benzylsulfamoyl)phenoxy]acetate typically involves the reaction of 4-(benzylsulfamoyl)phenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(benzylsulfamoyl)phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
Methyl 2-[4-(benzylsulfamoyl)phenoxy]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(benzylsulfamoyl)phenoxy]acetate involves its interaction with specific molecular targets. The benzylsulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[4-(benzylsulfamoyl)-5-methyl-2-propan-2-ylphenoxy]acetate
- Phenoxyacetic acid derivatives such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA) .
Uniqueness
Methyl 2-[4-(benzylsulfamoyl)phenoxy]acetate is unique due to the presence of the benzylsulfamoyl group, which imparts distinct chemical and biological properties. This differentiates it from other phenoxyacetic acid derivatives, which may lack this functional group and thus exhibit different reactivity and applications.
Properties
Molecular Formula |
C16H17NO5S |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
methyl 2-[4-(benzylsulfamoyl)phenoxy]acetate |
InChI |
InChI=1S/C16H17NO5S/c1-21-16(18)12-22-14-7-9-15(10-8-14)23(19,20)17-11-13-5-3-2-4-6-13/h2-10,17H,11-12H2,1H3 |
InChI Key |
FKMNNMLQZJGJIU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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